
1,1,2,5-Tetramethylsilolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,5-Tetramethylsilolane is an organosilicon compound characterized by the presence of silicon atoms bonded to methyl groups. This compound is part of the silane family, which includes various silicon-hydrogen compounds. It is known for its unique chemical properties and applications in different fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,5-Tetramethylsilolane can be synthesized through several methods. One common approach involves the reaction of silanes with methylating agents under controlled conditions. For instance, the reaction of dichlorodimethylsilane with a suitable methylating agent can yield this compound. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as distillation and purification to obtain the desired compound in high purity. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,1,2,5-Tetramethylsilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes or other silicon-oxygen compounds.
Reduction: It can be reduced to form simpler silanes or silicon-hydrogen compounds.
Substitution: The methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically conducted under controlled temperatures and pressures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions often require anhydrous conditions to prevent hydrolysis.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions. These reactions may require the presence of a catalyst and are conducted under an inert atmosphere.
Major Products Formed
Oxidation: Siloxanes and silicon-oxygen compounds.
Reduction: Simpler silanes and silicon-hydrogen compounds.
Substitution: Halogenated silanes and other functionalized silanes.
Scientific Research Applications
1,1,2,5-Tetramethylsilolane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. Its unique reactivity makes it valuable in organic synthesis and catalysis.
Biology: The compound is used in the development of silicon-based biomaterials and drug delivery systems. Its biocompatibility and stability make it suitable for biomedical applications.
Medicine: Research is ongoing to explore its potential in medical imaging and diagnostic tools. Its ability to form stable complexes with other molecules is of particular interest.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings. Its properties make it suitable for applications in electronics and nanotechnology.
Mechanism of Action
The mechanism of action of 1,1,2,5-Tetramethylsilolane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with silicon-binding proteins and enzymes, influencing their activity and function.
Pathways Involved: It can participate in silicon-based metabolic pathways, affecting cellular processes and signaling mechanisms. Its ability to form stable complexes with other molecules allows it to modulate biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: Another organosilicon compound with similar reactivity but different structural properties.
Tetramethylsilane: A simpler silane with fewer methyl groups, used as a reference compound in NMR spectroscopy.
Hexamethyldisilane: A compound with two silicon atoms bonded to six methyl groups, used in various industrial applications.
Uniqueness of 1,1,2,5-Tetramethylsilolane
This compound stands out due to its unique structural arrangement and reactivity. Its ability to undergo various chemical reactions and form stable complexes with other molecules makes it valuable in both research and industrial applications. Its versatility and stability under different conditions highlight its importance in the field of organosilicon chemistry.
Properties
CAS No. |
55956-01-9 |
|---|---|
Molecular Formula |
C8H18Si |
Molecular Weight |
142.31 g/mol |
IUPAC Name |
1,1,2,5-tetramethylsilolane |
InChI |
InChI=1S/C8H18Si/c1-7-5-6-8(2)9(7,3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
WGDRWXJYKXRTMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC([Si]1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


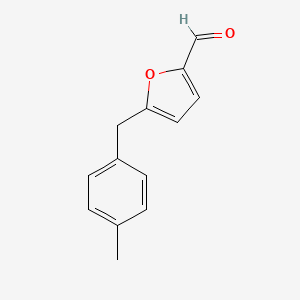
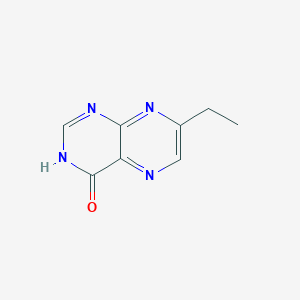
![1-Chloro-3-[(cyanocarbonothioyl)amino]benzene](/img/structure/B13809851.png)
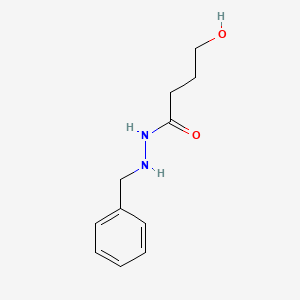
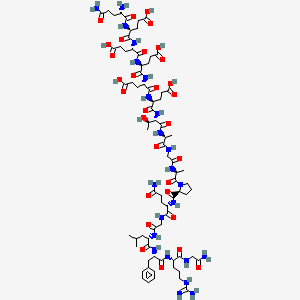
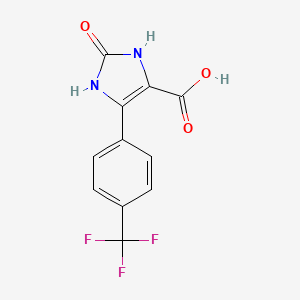
![4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13809890.png)



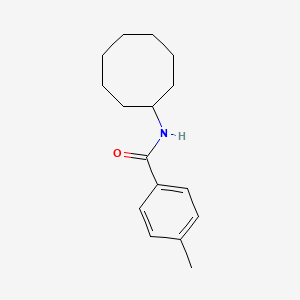
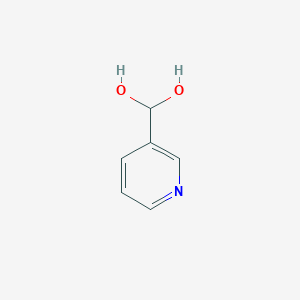

![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)
